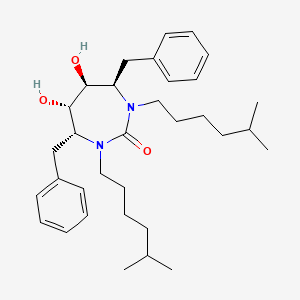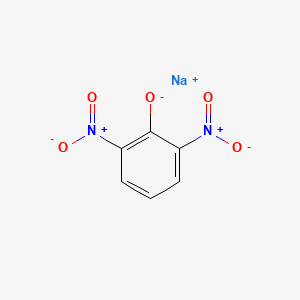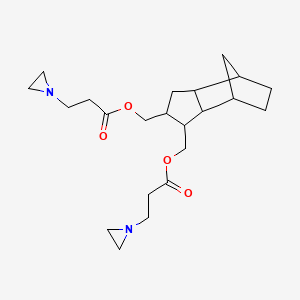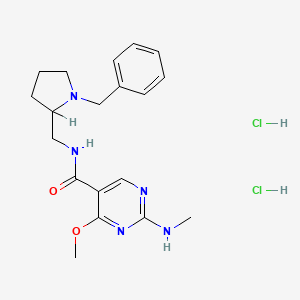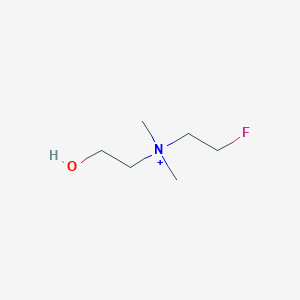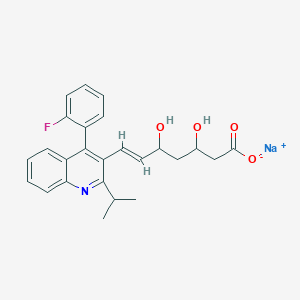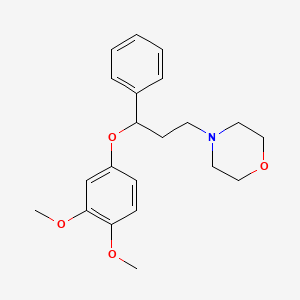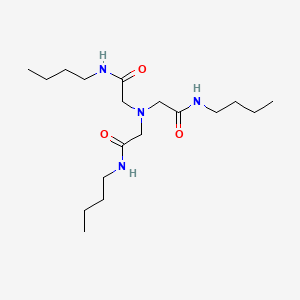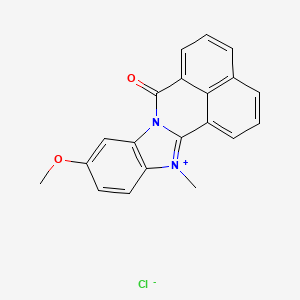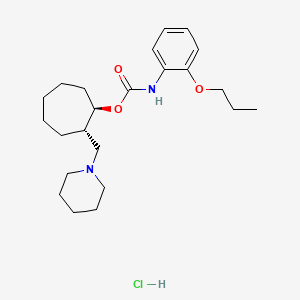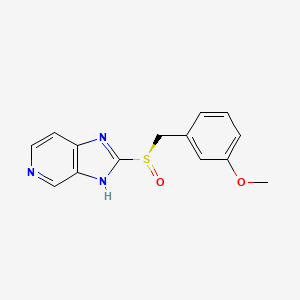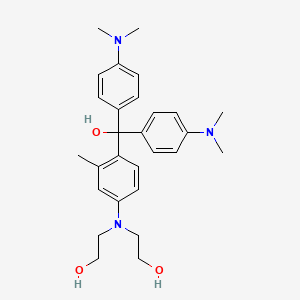
4-(Bis(2-hydroxyethyl)amino)-alpha,alpha-bis(4-(dimethylamino)phenyl)-o-xylene-alpha-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Bis(2-hydroxyethyl)amino)-alpha,alpha-bis(4-(dimethylamino)phenyl)-o-xylene-alpha-ol is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple functional groups, including hydroxyl, amino, and dimethylamino groups, which contribute to its reactivity and versatility in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bis(2-hydroxyethyl)amino)-alpha,alpha-bis(4-(dimethylamino)phenyl)-o-xylene-alpha-ol typically involves multi-step organic reactions. One common synthetic route includes the reaction of dimethylaminobenzaldehyde with bis(2-hydroxyethyl)amine under controlled conditions to form the desired product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality and efficiency. Industrial methods may also incorporate purification steps such as crystallization, distillation, or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(Bis(2-hydroxyethyl)amino)-alpha,alpha-bis(4-(dimethylamino)phenyl)-o-xylene-alpha-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-(Bis(2-hydroxyethyl)amino)-alpha,alpha-bis(4-(dimethylamino)phenyl)-o-xylene-alpha-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-(Bis(2-hydroxyethyl)amino)-alpha,alpha-bis(4-(dimethylamino)phenyl)-o-xylene-alpha-ol involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to bind to enzymes, receptors, or other biomolecules, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Bis(2-hydroxyethyl)amino)phenyl]-1,1,2-ethylenetricarbonitrile
- 1,8-naphthalimide derivatives
Uniqueness
Compared to similar compounds, 4-(Bis(2-hydroxyethyl)amino)-alpha,alpha-bis(4-(dimethylamino)phenyl)-o-xylene-alpha-ol stands out due to its unique combination of functional groups, which confer distinct reactivity and versatility
Propiedades
Número CAS |
84100-81-2 |
|---|---|
Fórmula molecular |
C28H37N3O3 |
Peso molecular |
463.6 g/mol |
Nombre IUPAC |
2-[4-[bis[4-(dimethylamino)phenyl]-hydroxymethyl]-N-(2-hydroxyethyl)-3-methylanilino]ethanol |
InChI |
InChI=1S/C28H37N3O3/c1-21-20-26(31(16-18-32)17-19-33)14-15-27(21)28(34,22-6-10-24(11-7-22)29(2)3)23-8-12-25(13-9-23)30(4)5/h6-15,20,32-34H,16-19H2,1-5H3 |
Clave InChI |
BMKWCIQXVJPDKS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)N(CCO)CCO)C(C2=CC=C(C=C2)N(C)C)(C3=CC=C(C=C3)N(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


